Ranolazine-D8

Overview

Description

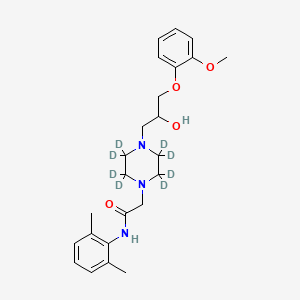

Ranolazine-D8 is the deuterium labeled Ranolazine . Ranolazine, sold under the trade name Ranexa, is a well-tolerated medication that selectively inhibits the late sodium current . It is used to treat chronic angina (chest pain), usually in combination with other medicines .

Molecular Structure Analysis

Ranolazine is a piperazine derivative . Its molecular structure resembles that of lidocaine and mexiletine, representatives of class IB antiarrhythmic drugs . Ranolazine is N ‐ (2,6‐dimethylphenyl)‐4 (2‐hydroxy‐3‐ [2‐meth‐oxyphenoxy]‐propyl)‐1‐piperazine acetamide dihydrochloride .Chemical Reactions Analysis

At clinically therapeutic levels, Ranolazine inhibits sodium and potassium ion channel currents . In disease states, enhanced sodium–calcium exchange due to augmented late phase of the inward sodium current activity leads to increased cytosolic calcium concentration .Physical And Chemical Properties Analysis

Ranolazine is N ‐ (2,6‐dimethylphenyl)‐4 (2‐hydroxy‐3‐ [2‐meth‐oxyphenoxy]‐propyl)‐1‐piperazine acetamide dihydrochloride . It does not affect heart rate or blood pressure .Scientific Research Applications

Treatment of Ischemic Heart Disease

Ranolazine is approved as an antianginal agent and has a favorable overall safety profile . It was initially developed as a metabolic modulator and was also identified as an inhibitor of the cardiac late Na+ current . This drug has been involved in the treatment of ischemic heart disease, a significant public health problem with high mortality and morbidity .

Antiarrhythmic Effects

Ranolazine blocks other ionic currents, including the hERG/Ikr K+ current . These actions have been involved in this drug’s antiarrhythmic effects, both on supraventricular and ventricular arrhythmias (VA) .

Treatment of Stable Angina Pectoris

Ranolazine has been used for years as a second-line treatment to reduce angina attacks in patients with stable angina pectoris . Real-world data on the effectiveness, tolerability, and safety of ranolazine are limited .

Neuronal Effects

Neuronal effects of ranolazine have been reported in vivo, opening the possibility for therapeutic applications in the treatment of central neuronal disorders .

Treatment of Inherited Forms of Epilepsy

Ranolazine has potential therapeutic applications in the treatment of inherited forms of epilepsy .

Blood Sugar Control

Ranolazine has shown advances in understanding novel effects on blood sugar control .

Potential Applications in Cancer Treatment

Ranolazine has shown potential applications in cancer treatment .

Mechanism of Action

Target of Action

Ranolazine-D8 primarily targets the cardiac late sodium current (INa) . This current plays a significant role in driving cancer cell invasiveness . Additionally, ranolazine has been associated with the inhibition of metabolism of fatty acids .

Mode of Action

Ranolazine-D8 interacts with its targets by inhibiting the late phase of the inward sodium current during cardiac repolarization . This inhibition reduces the intracellular sodium concentration, which in turn reduces intracellular calcium via the sodium-calcium exchange . This mechanism is believed to be critical in decreasing left ventricular diastolic tension caused by ischemia and reperfusion .

Biochemical Pathways

Ranolazine-D8 affects the biochemical pathways related to ion homeostasis in cardiac myocytes . Under disease states, enhanced sodium-calcium exchange due to augmented late phase of the inward sodium current activity leads to increased cytosolic calcium . This calcium overload is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion .

Pharmacokinetics

Ranolazine-D8 is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . Approximately 5% is excreted renally unchanged . The elimination half-life of ranolazine is 1.4–1.9 hours but is apparently prolonged, on average, to 7 hours for the extended-release formulation as a result of extended absorption . The oral plasma clearance diminishes with dose from, on average, 45 L/h at 500mg twice daily to 33 L/h at 1000mg twice daily .

Result of Action

The molecular and cellular effects of Ranolazine-D8’s action include the reduction of intracellular calcium overload and associated diastolic contractile dysfunction . In vitro, ranolazine has been shown to inhibit the invasiveness of cancer cells, especially under hypoxia . In vivo, it has been found to suppress the metastatic abilities of breast and prostate cancers and melanoma .

Action Environment

Environmental factors such as hypoxic conditions, common to growing tumors, can influence the action of Ranolazine-D8 . Under these conditions, voltage-gated sodium channels (VGSCs) develop a persistent current (INaP) which can be blocked selectively by ranolazine .

Safety and Hazards

Future Directions

properties

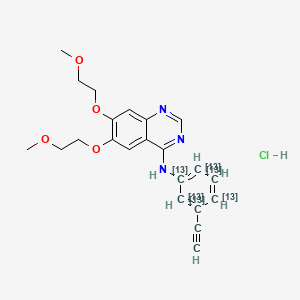

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLMZUWKNUAPSZ-FUEQIQQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC(COC2=CC=CC=C2OC)O)([2H])[2H])([2H])[2H])CC(=O)NC3=C(C=CC=C3C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.